molecular formula C11H7ClO3 B1437272 3-Benzyl-4-chloro-2,5-dihydrofuran-2,5-dione CAS No. 51627-58-8

3-Benzyl-4-chloro-2,5-dihydrofuran-2,5-dione

Cat. No.: B1437272
CAS No.: 51627-58-8
M. Wt: 222.62 g/mol
InChI Key: LMGXQXFLDQBYIW-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

3-Benzyl-4-chloro-2,5-dihydrofuran-2,5-dione plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as hydrolases and oxidoreductases, which are involved in various metabolic pathways . The nature of these interactions often involves the formation of enzyme-substrate complexes, where this compound acts as a substrate or inhibitor, thereby modulating the enzyme’s activity. Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structural conformation and function .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving kinase enzymes and transcription factors . By modulating these pathways, this compound can affect gene expression and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can impact cellular redox states and mitochondrial function, thereby influencing overall cell health and viability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of this compound to specific enzyme active sites, leading to either inhibition or activation of the enzyme’s catalytic activity . This binding can result in conformational changes in the enzyme, altering its function. Additionally, this compound can interact with DNA and RNA, affecting gene transcription and translation processes . These interactions can lead to changes in gene expression patterns and subsequent cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable under standard storage conditions, but its stability can be influenced by factors such as temperature, pH, and exposure to light . Over time, this compound may undergo degradation, leading to the formation of by-products that could affect its biological activity. Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in cell cycle progression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound may exhibit minimal toxicity and can be used to study its therapeutic potential . At higher doses, this compound can induce toxic effects, including oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response without causing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to xenobiotic metabolism . This compound can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of metabolites that can be further processed by conjugation reactions . These metabolic pathways can influence the compound’s bioavailability, distribution, and excretion, ultimately affecting its biological activity and therapeutic potential .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . This compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific cellular compartments . The distribution of this compound can be influenced by factors such as lipid solubility, molecular size, and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . This compound can be targeted to specific organelles, such as the mitochondria, nucleus, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological effects .

Properties

IUPAC Name

3-benzyl-4-chlorofuran-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO3/c12-9-8(10(13)15-11(9)14)6-7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGXQXFLDQBYIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C(=O)OC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Benzyl-4-chloro-2,5-dihydrofuran-2,5-dione
Reactant of Route 2
3-Benzyl-4-chloro-2,5-dihydrofuran-2,5-dione
Reactant of Route 3
3-Benzyl-4-chloro-2,5-dihydrofuran-2,5-dione
Reactant of Route 4
3-Benzyl-4-chloro-2,5-dihydrofuran-2,5-dione
Reactant of Route 5
3-Benzyl-4-chloro-2,5-dihydrofuran-2,5-dione
Reactant of Route 6
3-Benzyl-4-chloro-2,5-dihydrofuran-2,5-dione

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